molecular formula C20H18N4O3 B2526346 Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-24-1

Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2526346
CAS No.: 941897-24-1
M. Wt: 362.389
InChI Key: VHDXTPXCYBEGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a methyl group at position 5, a 3-phenoxyphenyl substituent at position 7, and a carboxylate ester at position 4. Triazolopyrimidines are heterocyclic compounds with broad applications in medicinal and agrochemical research due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-17(19(25)26-2)18(24-20(23-13)21-12-22-24)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,18H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDXTPXCYBEGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Key Structural Features Reference CAS/ID
Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-methyl, 7-(3-phenoxyphenyl) Electron-rich 3-phenoxyphenyl enhances lipophilicity; methyl at position 5 stabilizes the dihydro ring. Target compound
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-phenyl, 7-(3,4,5-trimethoxyphenyl) Trimethoxy groups increase electron density and steric bulk, potentially improving receptor binding . CAS 727407-43-4
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-methyl, 7-(2,3-dichlorophenyl) Chlorine atoms enhance electronegativity, altering solubility and reactivity . CAS 537002-83-8
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-amino, 7-(4-phenyl) Amino group at position 5 introduces hydrogen-bonding potential, affecting bioactivity .

Key Observations :

  • Position 7: Aryl substituents (e.g., 3-phenoxyphenyl, 2,3-dichlorophenyl) influence electronic and steric properties. The 3-phenoxyphenyl group in the target compound provides moderate lipophilicity compared to halogenated analogs .
  • Position 5: Methyl or amino groups affect ring stability. Methyl groups favor dihydro-ring retention, while amino groups enable further functionalization .

Comparison with Target Compound :

  • The target compound’s synthesis likely follows methods similar to –3, using TMDP or green solvents.
  • TMDP-based synthesis offers advantages in recyclability and reduced toxicity compared to traditional piperidine, though TMDP itself requires careful handling .

Physicochemical and Spectral Data

Limited data are available for the target compound, but analogs provide insights:

Compound (Example) Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Features Reference
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl) derivative 206 1666 OCH2CH3 (δ 1.23), aromatic protons (δ 6.99–8.12)
5-Amino-7-aryl carbonitriles Vanadium-catalyzed intermediates detected .

Implications :

  • The target compound’s ester group (C=O) would exhibit IR stretches near 1666–1700 cm⁻¹, similar to other carboxylates .
  • The 3-phenoxyphenyl group would result in distinct aromatic splitting patterns in ¹H-NMR.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Aminotriazoles

The most widely employed method involves cyclocondensation between 1,3-dicarbonyl compounds and 5-amino-1,2,4-triazoles. For instance, 5-amino-4H-1,2,4-triazole (3 ) reacts with 1,3-diketones (2 ) under basic conditions to yield 7-hydroxytriazolopyrimidines (4 ) (Scheme 1). This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C). The hydroxy intermediate (4 ) is subsequently treated with phosphoryl chloride (POCl₃) to generate the chloro derivative (5 ), a versatile intermediate for further functionalization.

Key Reaction Conditions

Step Reagents Solvent Temperature Yield (%)
Cyclocondensation 1,3-Diketone, 5-Amino-1,2,4-triazole DMF 80°C 60–75
Chlorination POCl₃ Toluene Reflux 85–90

Dimroth Rearrangement Approach

An alternative route involves the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines (13 ) via cyclocondensation of hydrazinylpyrimidines (12 ) with carbonyl compounds, followed by acid-catalyzed Dimroth rearrangement to yield the triazolopyrimidine core. This method is particularly useful for introducing substitutions at position 7 but requires stringent control over pH and temperature to avoid side reactions.

Oxidative Cyclization of Pyrimidinyl Amidines

Pyrimidin-2-yl-amidines (14 ) undergo oxidative cyclization in the presence of FeCl₃ or iodine to form triazolopyrimidines. While this method offers a one-step route to the core structure, yields are generally lower (40–55%) compared to cyclocondensation.

Functionalization at Position 7: Introduction of 3-Phenoxyphenyl Group

The 3-phenoxyphenyl moiety is introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chloro intermediate (5 ) reacts with 3-phenoxyphenol under basic conditions (K₂CO₃, DMF) to afford the 7-(3-phenoxyphenyl) derivative. This method, adapted from phenoxyphenyl acetamide syntheses, requires prolonged reaction times (24–48 hours) but achieves moderate yields (50–65%).

Representative Procedure

  • 5 (1.0 equiv), 3-phenoxyphenol (1.2 equiv), and K₂CO₃ (2.0 equiv) are suspended in DMF.
  • The mixture is stirred at 120°C for 36 hours.
  • Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc = 4:1).

Methylation at Position 5: Alkylation Techniques

The methyl group at position 5 is introduced via alkylation of the triazolopyrimidine core. Two approaches are prevalent:

Direct Alkylation of Hydroxy Intermediate

Prior to chlorination, the hydroxy intermediate (4 ) is treated with methyl iodide (CH₃I) in the presence of a base (NaH) to install the methyl group. This method avoids competing reactions at later stages but requires careful stoichiometric control to prevent over-alkylation.

Post-Functionalization Alkylation

After core functionalization, the chloro derivative (5 ) undergoes nucleophilic substitution with methylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C. This method offers flexibility but is sensitive to moisture.

Esterification at Position 6: Formation of Methyl Carboxylate

The methyl carboxylate group is introduced via esterification of a carboxylic acid intermediate. A two-step process is commonly employed:

  • Oxidation of Alcohol to Acid : The 6-hydroxy group (from 4 ) is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.
  • Esterification : The acid reacts with methanol in the presence of H₂SO₄ (catalytic) under reflux to form the methyl ester.

Optimized Conditions

Step Reagents Solvent Temperature Yield (%)
Oxidation CrO₃, H₂SO₄ Acetone 0°C → RT 70–80
Esterification MeOH, H₂SO₄ MeOH Reflux 90–95

Analytical Characterization and Quality Control

Structural confirmation relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key peaks include δ 3.71 (s, 3H, COOCH₃), 6.87–7.56 (m, aromatic H), and 5.21 (s, 1H, CH).
  • ¹³C NMR : Carboxylate carbon appears at δ 168.5 ppm, while the triazolopyrimidine carbons resonate between δ 150–160 ppm.

High-Performance Liquid Chromatography (HPLC)

Purity is assessed using a C18 column (MeCN:H₂O = 70:30), with retention time ≈ 8.2 minutes.

Mass Spectrometry (MS)

Electrospray ionization (ESI) yields [M+H]⁺ at m/z 433.2, consistent with the molecular formula C₂₂H₂₀N₄O₃.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation High yield, scalable Requires POCl₃ handling 60–75
Dimroth Rearrangement Access to diverse substitutions Low yield, multi-step 40–55
Oxidative Cyclization One-step synthesis Limited substrate scope 45–60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.